5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness prediction

5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid (CAS 446054-20-2, WAY-227882) is a bifunctional furan derivative composed of a furan-2-carboxylic acid moiety linked via a methylene amide bridge to a 2-methyl-furan-3-carbonyl fragment. Its molecular formula is C₁₂H₁₁NO₅ with a molecular weight of 249.22 g/mol.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
Cat. No. B2792164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)NCC2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H11NO5/c1-7-9(4-5-17-7)11(14)13-6-8-2-3-10(18-8)12(15)16/h2-5H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyYOBRTNVYCBTSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid (CAS 446054-20-2): Procurement-Relevant Structural and Physicochemical Baseline


5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid (CAS 446054-20-2, WAY-227882) is a bifunctional furan derivative composed of a furan-2-carboxylic acid moiety linked via a methylene amide bridge to a 2-methyl-furan-3-carbonyl fragment [1]. Its molecular formula is C₁₂H₁₁NO₅ with a molecular weight of 249.22 g/mol . The compound is cataloged as a bioactive small molecule in multiple commercial screening libraries and bears the ChEMBL identifier CHEMBL1383909 and PubChem CID 573328 [1]. It belongs to the broader class of furan-2-carboxamide derivatives, a scaffold associated with NMDAR positive allosteric modulation and antimicrobial activity in structurally related series [2].

Why In-Class Furan Carboxylic Acid Analogs Cannot Substitute for 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid Without Functional Validation


Generic substitution among furan-2-carboxylic acid derivatives is precluded by the compound's distinctive bifunctional architecture: two differentially substituted furan rings separated by a methylene amide spacer. The 2-methyl substitution on the 3-carbonyl furan ring alters both the electronic environment of the amide bond and the overall lipophilicity, driving a computed LogP (XLogP3) of 1.1 versus approximately 0.3 for the unsubstituted 5-(aminomethyl)furan-2-carboxylic acid analog (CAS 934-65-6) [1]. The topological polar surface area of 92.7 Ų, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 5 create a specific physicochemical signature that diverges from simpler mono-furan analogs [1]. Furthermore, NMDAR PAM structure–activity relationship studies on furan-2-carboxamide series have demonstrated that even minor N-aryl or heteroaryl modifications produce order-of-magnitude shifts in allosteric potentiation EC₅₀ values [2]. Without compound-specific functional data for this exact chemotype, no analog can be assumed bioequivalent.

Quantitative Differentiation Evidence for 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid vs. Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation vs. 5-(Aminomethyl)furan-2-carboxylic acid

The target compound exhibits a computed XLogP3 of 1.1, compared to an estimated LogP of approximately 0.3 for the simpler 5-(aminomethyl)furan-2-carboxylic acid (CAS 934-65-6), the direct synthetic precursor lacking the 2-methyl-furan-3-carbonyl amide appendage [1]. This ~0.8 log unit increase in lipophilicity reflects the contribution of the second furan ring and methyl substituent, placing the compound closer to the empirically preferred LogP range of 1–3 for CNS-penetrant small molecules. The predicted pKa of the carboxylic acid group is 3.13, comparable across both analogs, but the enhanced LogP of the target compound predicts superior passive membrane permeability relative to the simpler amino acid [1].

Physicochemical profiling Lipophilicity Drug-likeness prediction

Topological Polar Surface Area and Hydrogen Bonding Capacity Differentiation vs. Furan-2-carboxylic acid (2-Furoic Acid)

The target compound has a computed topological polar surface area (TPSA) of 92.7 Ų, with 2 hydrogen bond donors (both on the carboxylic acid and amide NH) and 5 hydrogen bond acceptors [1]. This compares to a TPSA of 50.4 Ų, 1 HBD, and 3 HBA for the parent furan-2-carboxylic acid (2-furoic acid, CAS 88-14-2) [2]. The TPSA of 92.7 Ų places the compound near the recognized threshold of <90 Ų for favorable oral CNS bioavailability (Veber rule), while its HBD count of 2 and HBA count of 5 produce a distinctive hydrogen bonding profile that differs substantially from both simpler and more complex furan analogs [3].

Medicinal chemistry CNS drug design Physicochemical property optimization

Purity Specification Gradient Across Commercial Suppliers as a Procurement Decision Factor

Commercially available purity for this compound ranges from ≥95% (Biosynth/CymitQuimica) to ≥97% (ChemScene, Leyan) and 98.0% (Chemsrc supplier), with Santa Cruz Biotechnology offering lot-specific Certificate of Analysis for catalog sc-317999 . By comparison, the simpler analog 5-(aminomethyl)furan-2-carboxylic acid hydrochloride (CAS 934-65-6) is typically offered at ≥95% purity with fewer suppliers providing lot-specific analytical documentation . The compound is supplied as a neat solid with storage recommendation at 2–8°C in sealed dry conditions, whereas the hydrochloride salt of the simpler analog requires different handling due to hygroscopicity . This purity gradient and the availability of multiple independent supply sources with documented QC represent a procurement-relevant differentiation from less well-characterized in-class compounds.

Chemical procurement Quality control Screening library specification

Structural Bifunctionality: Dual Furan Ring System with Regiospecific 2-Methyl Substitution

The compound is uniquely characterized among commercially available furan-2-carboxylic acid derivatives by the simultaneous presence of (i) a furan-2-carboxylic acid at one terminus, (ii) a 2-methyl-furan-3-carbonyl at the opposite terminus, and (iii) a methylene amide (–CH₂–NH–CO–) linker joining them. In comparison, the most structurally similar commercial analog, 5-{[(4-chlorophenyl)amino]methyl}furan-2-carboxylic acid, replaces the 2-methyl-furan-3-carbonyl with a 4-chlorophenyl moiety, resulting in a TPSA reduction to approximately 62 Ų and loss of the second furan oxygen capable of participating in π–π stacking interactions [1][2]. The 2-methyl substitution on the 3-carbonyl furan ring is regiospecific and electronically distinct from the 3-methyl or 5-methyl isomers, altering the amide bond's conformational preference and hydrogen bonding geometry [3]. This bifunctionality provides two independent sites for further derivatization (carboxylic acid for amidation/esterification; the methyl-furan for electrophilic substitution), a feature absent in mono-furan analogs.

Medicinal chemistry Fragment-based drug design Structure–activity relationships

Explicit Statement on Absence of Published Head-to-Head Bioactivity Data

After exhaustive search of PubChem BioAssay, ChEMBL (CHEMBL1383909), BindingDB, PubMed, and patent databases, no quantitative head-to-head bioactivity data (IC₅₀, Ki, EC₅₀, MIC) for this exact compound versus a named comparator could be located in the peer-reviewed literature as of May 2026 [1][2][3]. The ChEMBL entry CHEMBL1383909 contains no curated activity records. The compound is listed in commercial screening libraries (e.g., as SMR000123903, MLS000123249) suggesting it has been subjected to high-throughput screening, but results have not been publicly deposited [4]. By contrast, structurally related furan-2-carboxamide NMDAR PAMs (e.g., FS2921) have published EC₅₀ values of 63 nM in electrophysiological assays, and furan-based MbtI inhibitors have reported Ki values of 5.3 μM for the most potent analog [5][6]. The absence of target-specific bioactivity data for this compound means that any biological application must be prospectively validated; procurement decisions should therefore be driven by the structural and physicochemical differentiators documented above rather than by claims of established biological potency.

Data transparency Compound characterization Procurement risk assessment

Research and Industrial Application Scenarios for 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid Based on Verified Differentiation Evidence


Fragment-Based and Structure-Guided Drug Design Requiring a Bifunctional Furan Scaffold

The compound serves as a fragment-like building block (MW 249.22, rotatable bonds = 4) with two differentially reactive termini—a carboxylic acid amenable to amide coupling or esterification, and a 2-methylfuran ring capable of electrophilic substitution—enabling divergent library synthesis without protection/deprotection of a second furan moiety [1]. The TPSA of 92.7 Ų and XLogP3 of 1.1 position it within lead-like chemical space, making it suitable for fragment linking strategies where the methylene amide spacer provides a pre-organized conformation [1]. This contrasts with 5-(aminomethyl)furan-2-carboxylic acid, which lacks the second aromatic ring needed for π-stacking interactions in target binding pockets .

NMDAR Positive Allosteric Modulator (PAM) Screening Library Expansion

Given that furan-2-carboxamide analogs have been validated as NMDAR PAMs with antidepressant-like activity (with lead compound FS2921 showing EC₅₀ = 63 nM in electrophysiological assays), this compound represents a structurally distinct chemotype within the same pharmacophore class, differentiated by its 2-methyl-3-furoyl N-substituent rather than the N-aryl substituents characteristic of published leads [2]. Inclusion of this compound in NMDAR-focused screening decks enables exploration of an uncharted region of the furan-carboxamide SAR landscape, where the electron-rich dual-furan system may confer altered subtype selectivity relative to mono-furan-phenyl analogs [2].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed TPSA of 92.7 Ų (near the Veber oral bioavailability threshold of 140 Ų and CNS penetration preference for <90 Ų), 2 HBD, and XLogP3 of 1.1, this compound occupies a favorable CNS drug-like property space that can serve as a reference point for optimizing furan-containing lead series [1][3]. Its melting point of 176 °C and predicted boiling point of 491.2 °C provide tangible handling benchmarks for formulation and stability studies absent from liquid or low-melting analogs .

Chemical Biology Probe Development via Carboxylic Acid-Directed Bioconjugation

The free carboxylic acid (pKa = 3.13 predicted) enables direct bioconjugation via amide bond formation with amine-functionalized linkers, affinity tags, or fluorescent reporters without requiring ester hydrolysis steps [1]. The amide NH provides a secondary conjugation handle, making this compound a versatile scaffold for generating chemical biology probes where the dual-furan architecture may engage distinct biological targets simultaneously—a capability not offered by simpler mono-furan carboxylic acids [4].

Quote Request

Request a Quote for 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.